Ethanol, 2-[[2-(boronooxy)ethyl]amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-[[2-(boronooxy)ethyl]amino]- is an organic compound with the molecular formula C4H12BNO4.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 2-[[2-(boronooxy)ethyl]amino]- typically involves the reaction of ethanolamine with boronic acid derivatives. The process can be carried out under mild conditions, often using solvents like ethanol or methanol. The reaction may require a catalyst to facilitate the formation of the boronooxy group .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production .
Analyse Chemischer Reaktionen
Types of Reactions: Ethanol, 2-[[2-(boronooxy)ethyl]amino]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or ketones.
Reduction: The boronooxy group can be reduced to form boronic acids or boranes.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Boronic acids or boranes.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-[[2-(boronooxy)ethyl]amino]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of ethanol, 2-[[2-(boronooxy)ethyl]amino]- involves its interaction with specific molecular targets. The boronooxy group can form reversible covalent bonds with diols and other nucleophiles, making it useful in bioconjugation and molecular recognition. The ethanolamine backbone allows for interactions with various biological molecules, potentially affecting cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Ethanolamine: A simpler analog without the boronooxy group.
2-(2-(Dimethylamino)ethoxy)ethanol: Contains a dimethylamino group instead of the boronooxy group.
2-[(2-aminoethyl)amino]ethanol: Lacks the boronooxy group but has a similar ethanolamine backbone.
Uniqueness: Ethanol, 2-[[2-(boronooxy)ethyl]amino]- is unique due to the presence of the boronooxy group, which imparts distinct chemical reactivity and potential for bioconjugation. This makes it a valuable compound for applications that require specific molecular interactions and modifications .
Eigenschaften
CAS-Nummer |
68298-96-4 |
---|---|
Molekularformel |
C4H12BNO4 |
Molekulargewicht |
148.96 g/mol |
IUPAC-Name |
2-(2-hydroxyethylamino)ethoxyboronic acid |
InChI |
InChI=1S/C4H12BNO4/c7-3-1-6-2-4-10-5(8)9/h6-9H,1-4H2 |
InChI-Schlüssel |
JKAFRCMYEOOOLK-UHFFFAOYSA-N |
Kanonische SMILES |
B(O)(O)OCCNCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.